2,6-bis[cyano(phenyl)methyl]benzonitrile

Catalog No.
S2803771
CAS No.
339012-88-3
M.F
C23H15N3
M. Wt
333.394
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-bis[cyano(phenyl)methyl]benzonitrile

CAS Number

339012-88-3

Product Name

2,6-bis[cyano(phenyl)methyl]benzonitrile

IUPAC Name

2,6-bis[cyano(phenyl)methyl]benzonitrile

Molecular Formula

C23H15N3

Molecular Weight

333.394

InChI

InChI=1S/C23H15N3/c24-14-21(17-8-3-1-4-9-17)19-12-7-13-20(23(19)16-26)22(15-25)18-10-5-2-6-11-18/h1-13,21-22H

InChI Key

DMNVMXPIBQUCCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C(=CC=C2)C(C#N)C3=CC=CC=C3)C#N

Solubility

not available

2,6-bis[cyano(phenyl)methyl]benzonitrile is an organic compound characterized by its complex structure, which includes multiple cyano groups and a benzonitrile core. The molecular formula for this compound is C19_{19}H14_{14}N4_{4}, indicating the presence of nitrogen atoms in the cyano groups. This compound features a biphenyl system where each phenyl group is substituted with a cyano(phenyl)methyl moiety, contributing to its unique chemical properties.

The structure of 2,6-bis[cyano(phenyl)methyl]benzonitrile allows it to engage in various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to derivatives with additional functional groups.
  • Reduction: Reduction reactions can be conducted using lithium aluminum hydride, resulting in reduced derivatives that may contain amine or alkyl groups.
  • Substitution: The cyano and phenyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are significant for modifying the compound's properties and exploring its potential applications in different fields.

The biological activity of 2,6-bis[cyano(phenyl)methyl]benzonitrile has been investigated in various studies. It has shown potential as:

  • Anticancer Agent: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: The compound has been explored for its ability to combat bacterial and fungal infections, indicating its potential as a therapeutic agent.

The specific interactions at the molecular level are still under investigation, but the presence of cyano groups may facilitate binding to biological targets, enhancing its efficacy.

The synthesis of 2,6-bis[cyano(phenyl)methyl]benzonitrile typically involves multi-step organic reactions. One common method is:

  • Starting Material: Begin with 2,6-dibromobenzonitrile.
  • Substitution Reaction: React 2,6-dibromobenzonitrile with phenylacetonitrile in the presence of a base such as potassium carbonate under reflux conditions to facilitate substitution.
  • Cyanation: The resulting intermediate can then be treated with cyanogen bromide to introduce additional cyano groups.

This method allows for the construction of the desired compound while maintaining high purity through purification techniques such as recrystallization and chromatography.

2,6-bis[cyano(phenyl)methyl]benzonitrile has several notable applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for use as a biochemical probe or inhibitor in drug discovery.
  • Material Science: Utilized in developing advanced materials and polymers due to its unique properties.

These applications highlight the versatility of this compound in both academic research and industrial settings.

Interaction studies focus on how 2,6-bis[cyano(phenyl)methyl]benzonitrile interacts with biological molecules. The cyano groups are capable of forming hydrogen bonds with proteins or nucleic acids, while the phenyl groups may engage in hydrophobic interactions. These interactions can modulate enzyme or receptor activities, potentially leading to therapeutic effects. Understanding these interactions is crucial for optimizing the compound's biological efficacy and safety profile.

Several compounds share structural similarities with 2,6-bis[cyano(phenyl)methyl]benzonitrile. Here are some notable examples:

Compound NameStructureKey Differences
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrileContains morpholine instead of phenylMay exhibit different pharmacological properties due to morpholine's presence
2,6-bis[cyano(phenyl)methyl]-6-fluorobenzonitrileFluorine substitution at position 6Fluorine may influence electronic properties and reactivity
2,6-bis[cyano(phenyl)methyl]-4-chlorobenzonitrileChlorine substitution at position 4Chlorine could alter biological activity compared to unsubstituted variants

Uniqueness

The uniqueness of 2,6-bis[cyano(phenyl)methyl]benzonitrile lies in its specific arrangement of cyano and phenyl groups. This arrangement confers distinct chemical reactivity and selectivity compared to similar compounds. Its potential biological activities also set it apart from other nitriles and benzonitriles, making it a valuable candidate for further research in medicinal chemistry and material science.

XLogP3

4.3

Dates

Modify: 2023-08-17

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